4-(Dimethylamino)thiophenol

Descripción general

Descripción

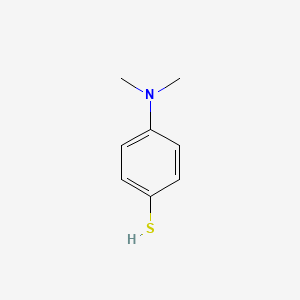

4-(Dimethylamino)thiophenol is a type of organic compound known as dialkylarylamines . It is a class of aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

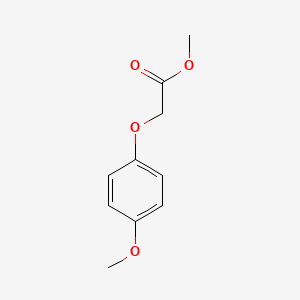

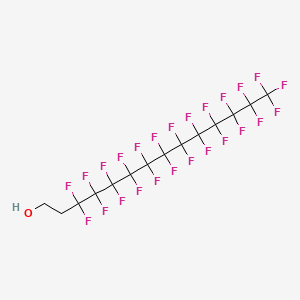

The molecular formula of this compound is C8H11NS . Its molecular weight is 153.24 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Mecanismo De Acción

Target of Action

It’s known that thiophenols, in general, are often utilized as intermediates in the manufacture of fine chemicals .

Mode of Action

A related compound, (2e,4e)-5-(4-(dimethylamino)phenyl)-1-(2-(2,4dinitrophenoxy)phenyl)penta-2,4-dien-1-one (daph-dnp), has been studied for its interaction with thiophenols . The DNP group plays an important role in charge transfer excitation. Due to the typical donor-excited photo-induced electron transfer (d-PET) process, DAPH-DNP has fluorescence quenching behavior .

Biochemical Pathways

In the case of daph-dnp, after the thiolysis reaction between daph-dnp and thiophenol, the hydroxyl group is released, and daph is generated with the reaction showing strong fluorescence .

Result of Action

The related compound daph-dnp shows strong fluorescence after the thiolysis reaction with thiophenol .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-(Dimethylamino)thiophenol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it can be easily synthesized from a variety of starting materials. It is also a versatile compound that can be used in a variety of laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is a relatively unstable compound, and it can be difficult to purify and store.

Direcciones Futuras

There are a number of potential future directions for the use of 4-(Dimethylamino)thiophenol in scientific research and laboratory experiments. First, this compound could be used in the development of novel drugs and therapeutics. Second, this compound could be used to study the biochemical and physiological effects of various compounds. Third, this compound could be used to develop more efficient and cost-effective methods of synthesizing organic compounds. Finally, this compound could be used to study the mechanism of action of various compounds, as well as their potential applications in medicine and other fields.

Aplicaciones Científicas De Investigación

4-(Dimethylamino)thiophenol is used in a variety of scientific research applications, including biochemical and physiological research, organic synthesis, and drug discovery. In biochemical and physiological research, this compound is used as a reagent to study the biochemical and physiological effects of various compounds. In organic synthesis, this compound is used as a starting material for the synthesis of a variety of organic compounds. In drug discovery, this compound is used as a starting material for the synthesis of novel drugs.

Safety and Hazards

4-(Dimethylamino)thiophenol is classified as an eye irritant (Category 2A), H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propiedades

IUPAC Name |

4-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197795 | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4946-22-9 | |

| Record name | 4-(Dimethylamino)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dimethylamino)thiophenol (4-DMATP) enhance the efficiency of QLEDs?

A1: 4-DMATP, along with other thiophenol derivatives like thiophenol (TP) and 4-methylthiophenol (4-MTP), possesses a negative dipole moment. [] When incorporated into quantum dots (QDs), this negative dipole moment leads to an upshift in the valence band maximum (VBM) of the QDs. [] This reduces the energy gap between the VBM and the highest occupied molecular orbital (HOMO) level of the hole transport layer, facilitating more efficient hole injection. [] This improved charge balance within the QLED results in enhanced device efficiency. []

Q2: What is the impact of 4-DMATP on the performance of all-solution-processed inverted-structure QLEDs?

A2: Incorporating 4-DMATP as a ligand in all-solution-processed inverted-structure QLEDs significantly enhances their performance. [] Devices utilizing 4-DMATP exhibit a remarkable maximum luminance of 106,400 cd m−2, a maximum current efficiency of 98.2 cd A−1, and an external quantum efficiency (EQE) of 24.8%. [] This EQE represents the highest reported value for this type of QLED structure. [] Compared to QLEDs using traditional organic ligands like oleic acid (OA), 4-DMATP leads to a nearly 3-fold improvement in maximum luminance, a 1.57-fold improvement in maximum current efficiency, and a 1.54-fold improvement in EQE. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)